![molecular formula C17H12N2 B14699930 Benzo[a]acridin-12-amine CAS No. 20690-04-4](/img/structure/B14699930.png)
Benzo[a]acridin-12-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzo[a]acridin-12-amine is a heterocyclic aromatic amine that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique planar structure of acridines allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[a]acridin-12-amine typically involves multi-step reactions starting from readily available aromatic compounds. One common method involves the cyclization of 2-aminobiphenyl derivatives under acidic conditions to form the acridine core .
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and selectivity. Gold(I)-catalyzed aromaticity-driven double 6-endo cascade cyclization is one such method that has been developed for the efficient synthesis of acridine derivatives . This method allows for the large-scale production of the compound with high purity and minimal by-products .
化学反応の分析
Types of Reactions: Benzo[a]acridin-12-amine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various functional groups into the acridine ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens, sulfonic acids, and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, sulfonated, and nitrated acridine derivatives.
科学的研究の応用
Benzo[a]acridin-12-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of Benzo[a]acridin-12-amine primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes such as topoisomerase and telomerase . This intercalation can lead to DNA damage and apoptosis in cancer cells, making it a potent anticancer agent .
類似化合物との比較
Acridine: A parent compound with similar DNA intercalating properties.
Amsacrine: An acridine derivative used as an anticancer drug.
Triazoloacridone: Another derivative with potent anticancer activity.
Uniqueness: Benzo[a]acridin-12-amine stands out due to its specific substitution pattern, which enhances its binding affinity to DNA and its overall biological activity. Its unique structure allows for selective interactions with molecular targets, making it a valuable compound in both research and therapeutic applications .
特性
CAS番号 |
20690-04-4 |
|---|---|
分子式 |
C17H12N2 |
分子量 |
244.29 g/mol |
IUPAC名 |
benzo[a]acridin-12-amine |
InChI |
InChI=1S/C17H12N2/c18-17-13-7-3-4-8-14(13)19-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10H,(H2,18,19) |
InChIキー |
SOKJXIAFZCFMPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


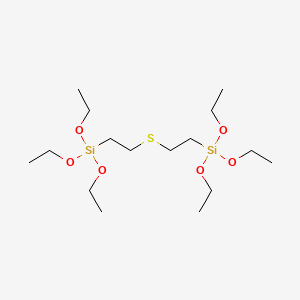
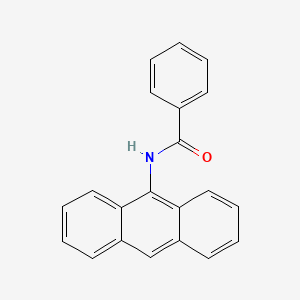
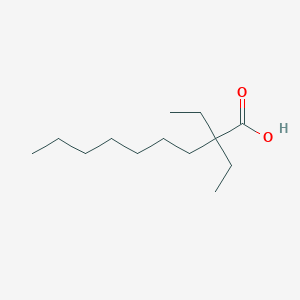
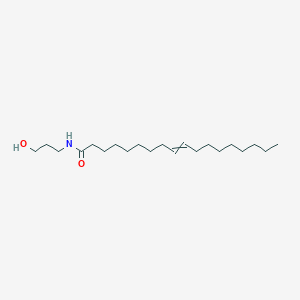
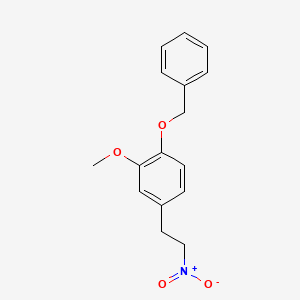
![6,6-Dimethyl-4-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B14699882.png)
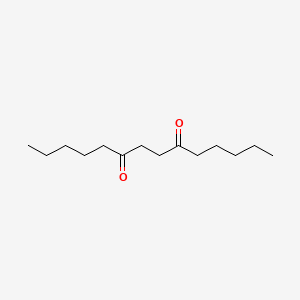
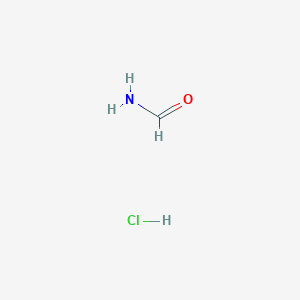
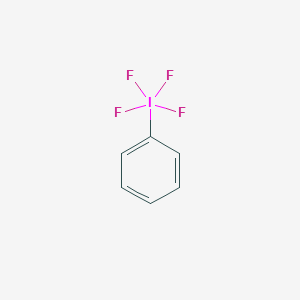
![Pyridinium, 1-[(hexadecyloxy)methyl]-, chloride](/img/structure/B14699909.png)
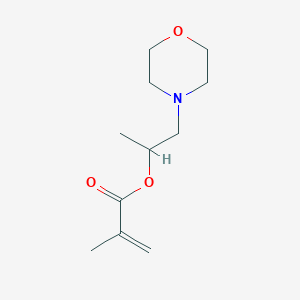
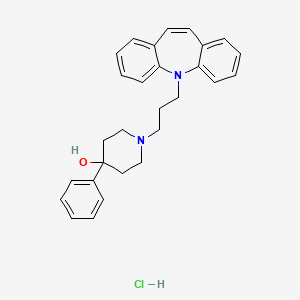

![12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione](/img/structure/B14699935.png)
